Piperidine, 1-[1-(phenylethynyl)pentyl]-
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Overview
Description
Piperidine, 1-[1-(phenylethynyl)pentyl]- is an organic compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound features a piperidine ring substituted with a phenylethynyl group and a pentyl chain. Piperidines are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(phenylethynyl)pentyl]- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through a nucleophilic substitution reaction, where a pentyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for Piperidine, 1-[1-(phenylethynyl)pentyl]- are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[1-(phenylethynyl)pentyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines, substituted phenylethynyl derivatives.
Scientific Research Applications
Piperidine, 1-[1-(phenylethynyl)pentyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperidine, 1-[1-(phenylethynyl)pentyl]- involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation . By targeting these pathways, the compound can exert its biological effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional substituents.
Phenylethynylpiperidine: A piperidine ring with a phenylethynyl group but without the pentyl chain.
Pentylpiperidine: A piperidine ring with a pentyl chain but without the phenylethynyl group.
Uniqueness
Piperidine, 1-[1-(phenylethynyl)pentyl]- is unique due to the presence of both the phenylethynyl group and the pentyl chain, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enhances the compound’s potential as a therapeutic agent .
Properties
CAS No. |
848598-55-0 |
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Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-(1-phenylhept-1-yn-3-yl)piperidine |
InChI |
InChI=1S/C18H25N/c1-2-3-12-18(19-15-8-5-9-16-19)14-13-17-10-6-4-7-11-17/h4,6-7,10-11,18H,2-3,5,8-9,12,15-16H2,1H3 |
InChI Key |
YCWVRBKNGSLXND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#CC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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